molecular formula C17H19FN4O2S B2520148 (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone CAS No. 2034469-53-7

(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone

Cat. No.: B2520148
CAS No.: 2034469-53-7
M. Wt: 362.42
InChI Key: ICPYFNOHAYTPNB-UHFFFAOYSA-N
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Description

(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. While its specific biological profile is under investigation, its core structure provides strong clues to its potential research value. The compound features a 5-fluoropyrimidine scaffold linked to a pyrrolidine oxygen ether and a 2-(methylthio)nicotinamide moiety . This complex architecture is characteristic of compounds designed to interact with enzyme active sites. Compounds with similar structural motifs, particularly those containing the (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl) backbone, are frequently investigated in neuroscience research . Specifically, this chemical class has been explored for its potential as inhibitors of BACE1 (Beta-secretase 1), a key enzyme in the production of amyloid-beta peptides in the brain . As such, this reagent represents a valuable chemical tool for researchers studying neurodegenerative pathways and developing potential therapeutic strategies for conditions like Alzheimer's disease. Researchers can utilize this compound as a building block for synthesizing novel derivatives, as a reference standard in analytical studies, or as a probe for investigating biological mechanisms in enzymatic assays. The presence of the fluoropyrimidine and pyridine groups suggests potential for high-affinity binding to protein targets, making it a sophisticated intermediate for hit-to-lead optimization campaigns. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O2S/c1-3-13-14(18)15(21-10-20-13)24-11-6-8-22(9-11)17(23)12-5-4-7-19-16(12)25-2/h4-5,7,10-11H,3,6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICPYFNOHAYTPNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=C(N=CC=C3)SC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone is a synthetic organic molecule that features a complex structure, including a pyrrolidine ring, a fluorinated pyrimidine moiety, and a methylthio-substituted pyridine. This unique combination of functional groups suggests potential for diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Characteristics

The molecular formula of this compound is C20H20FN3O4C_{20}H_{20}FN_3O_4 with a molecular weight of approximately 385.395 g/mol. The structural components include:

  • Pyrrolidine Ring : Known for its role in various biological processes.
  • Fluorinated Pyrimidine : Often associated with anticancer properties.
  • Methylthio-Pyridine : May enhance interaction with biological targets.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits promising biological activities, particularly in:

  • Anticancer Activity : The fluoropyrimidine component is linked to anticancer effects, potentially enhancing the compound's efficacy against cancer cell lines.
  • Enzyme Inhibition : Initial findings suggest it may inhibit specific enzymes or receptors involved in various diseases.

Table 1: Potential Biological Activities

Biological ActivityMechanismRelated Compounds
AnticancerInhibition of cell proliferation5-Fluorouracil
Enzyme InhibitionModulation of enzyme activityPyrimidine derivatives
AntiviralInteraction with viral replication pathwaysPyrimidine biosynthesis inhibitors

The mechanism by which this compound exerts its biological effects likely involves:

  • Binding to Enzymes/Receptors : The unique structure allows it to interact with specific molecular targets, modulating their activity and influencing cellular pathways.
  • Influencing Metabolic Pathways : Interaction studies are necessary to elucidate how the compound affects metabolic pathways related to disease states.

Case Studies and Research Findings

  • In Vitro Studies : Research conducted on similar pyrimidine derivatives has shown significant inhibition of cancer cell lines, suggesting that (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone could exhibit comparable effects.
  • Pharmacological Evaluations : Further pharmacological assessments are required to confirm the binding affinity and specificity of this compound towards its biological targets.
  • Comparative Analysis : A study comparing various pyrimidine derivatives indicated that those with similar structural motifs often displayed enhanced biological activities, supporting the hypothesis that this compound may also possess significant therapeutic potential.

Table 2: Comparative Biological Activity of Similar Compounds

Compound NameStructure FeaturesBiological Activity
5-FluorouracilFluorinated pyrimidineAnticancer
Benzofuran DerivativesBenzofuran coreNeuroprotective
Chloroethyl Pyrimidine NucleosidesNucleoside analogsInhibition of cell proliferation

Comparison with Similar Compounds

Structural Analogues

The closest analogue identified is (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone (CAS: 2034574-27-9) . Key differences include:

Property Target Compound Thiophene Analogue
Aromatic Substituent 2-(Methylthio)pyridin-3-yl Thiophen-3-yl
Molecular Weight ~406.45 g/mol (estimated) ~381.42 g/mol
Hydrophobicity Higher (due to pyridine’s polarity vs. thiophene’s non-polarity) Lower
Synthetic Accessibility Moderate (pyridine derivatives are well-studied) Moderate (thiophene coupling is routine)

Functional Implications :

  • The pyridine moiety in the target compound may improve solubility in polar solvents compared to the thiophene analogue, which is more lipophilic .
  • The methylthio group (-SMe) in the target compound could enhance metabolic stability relative to thiophene’s sulfur heteroatom, which is prone to oxidation .

Broader Context of Pyridine/Pyrimidine Derivatives

Examples from literature and commercial catalogs highlight trends:

1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone (CAS: 1799599-07-3): Shares a pyrrolidine-pyridine scaffold but lacks the pyrimidine and methylthio groups. Demonstrates reduced kinase inhibition potency compared to the target compound, emphasizing the importance of the pyrimidine core for binding .

(E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime :

  • Features a fluorinated pyridine and silyl-protected pyrrolidine.
  • The bulky silyl group may hinder cell permeability, unlike the target compound’s compact ethyl-fluoropyrimidine .

Research Findings and Pharmacological Relevance

  • Binding Affinity : The pyrimidine-pyrrolidine scaffold is critical for ATP-binding pocket interactions in kinases, as seen in analogous compounds .
  • Metabolic Stability : Methylthio groups (as in the target compound) resist cytochrome P450 oxidation better than thiophene rings, suggesting improved pharmacokinetics .
  • Toxicity : Safety data for the thiophene analogue (CAS: 2034574-27-9) includes warnings about heat sensitivity (P210) and handling precautions (P201-P202), which may apply to the target compound due to structural similarities .

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